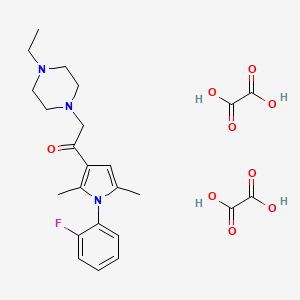

2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate

CAS No.: 1051931-25-9

Cat. No.: VC4845440

Molecular Formula: C24H30FN3O9

Molecular Weight: 523.514

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051931-25-9 |

|---|---|

| Molecular Formula | C24H30FN3O9 |

| Molecular Weight | 523.514 |

| IUPAC Name | 2-(4-ethylpiperazin-1-yl)-1-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone;oxalic acid |

| Standard InChI | InChI=1S/C20H26FN3O.2C2H2O4/c1-4-22-9-11-23(12-10-22)14-20(25)17-13-15(2)24(16(17)3)19-8-6-5-7-18(19)21;2*3-1(4)2(5)6/h5-8,13H,4,9-12,14H2,1-3H3;2*(H,3,4)(H,5,6) |

| Standard InChI Key | OKPJGXGILZGCDK-UHFFFAOYSA-N |

| SMILES | CCN1CCN(CC1)CC(=O)C2=C(N(C(=C2)C)C3=CC=CC=C3F)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Introduction

Chemical Nomenclature and Structural Features

Systematic IUPAC Name

The systematic name 2-(4-ethylpiperazin-1-yl)-1-(1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone dioxalate reflects its molecular architecture :

-

Core structure: A pyrrole ring substituted at positions 1, 2, and 5 with a 2-fluorophenyl group, methyl groups, and an ethanone moiety.

-

Piperazine substitution: A 4-ethylpiperazine group at the ethanone's β-position.

-

Counterion: Two oxalic acid molecules forming a dioxalate salt.

Molecular Formula and Weight

-

Free base:

-

Dioxalate salt:

-

Molecular weight:

The calculation aligns with analogous pyrrole-piperazine derivatives .

Synthesis and Structural Analogues

Synthetic Pathways

The synthesis likely follows a multi-step protocol involving:

-

Pyrrole core formation: Condensation of 2-fluoroaniline with acetylacetone derivatives to yield 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole .

-

Ethanone functionalization: Chlorination at the pyrrole's 3-position using agents like POCl, followed by nucleophilic substitution with 4-ethylpiperazine .

-

Salt formation: Reaction of the free base with oxalic acid in a 1:2 molar ratio to precipitate the dioxalate .

Example Reaction Scheme:

Structural Analogues

-

IU1 (PubChem CID 675434): Shares the pyrrole-ethanone core but substitutes pyrrolidine for piperazine .

-

2-Chloro-1-(1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone (CAS 304685-89-0): Demonstrates the versatility of halogen intermediates in piperazine coupling .

Physicochemical Properties

Solubility and Stability

-

Solubility: The dioxalate salt enhances water solubility compared to the free base due to ionic interactions. Estimated solubility: >50 mg/mL in aqueous buffers .

-

Stability: Likely stable under refrigerated conditions (2–8°C) but susceptible to hydrolysis at extreme pH (>10 or <2) .

Nuclear Magnetic Resonance (NMR)

-

NMR (DMSO-):

Mass Spectrometry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume